3-(3-Acetylphenyl)phenol chemical properties
3-(3-Acetylphenyl)phenol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3'-Hydroxyacetophenone
Senior Application Scientist Note: The topic specified was "3-(3-Acetylphenyl)phenol." Comprehensive searches for this specific chemical structure yielded limited data, suggesting it is not a commonly synthesized or studied compound. However, the closely related and structurally similar compound, 3'-Hydroxyacetophenone (CAS No. 121-71-1) , is a well-documented and significant chemical intermediate in pharmaceutical and industrial applications. This guide will focus on 3'-Hydroxyacetophenone, as it is likely the compound of interest for researchers in drug development.
Introduction to 3'-Hydroxyacetophenone
3'-Hydroxyacetophenone, also known as m-hydroxyacetophenone or 1-(3-hydroxyphenyl)ethanone, is an aromatic ketone that has garnered significant interest in the scientific community.[1] Its structure, featuring a hydroxyl group at the meta-position of the acetophenone, makes it a versatile precursor in organic synthesis.[2] This compound is a key building block in the production of various active pharmaceutical ingredients (APIs), fragrances, and specialty chemicals.[3] Furthermore, emerging research has highlighted its intrinsic biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, making it a molecule of interest for drug discovery and development.[4][5]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3'-Hydroxyacetophenone is fundamental for its application in research and development. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(3-Hydroxyphenyl)ethan-1-one | [5] |
| Synonyms | 3-Acetylphenol, m-Hydroxyacetophenone, 3'-Hydroxyacetophenone | [2][5] |
| CAS Number | 121-71-1 | [5] |
| Molecular Formula | C₈H₈O₂ | [5] |
| Molecular Weight | 136.15 g/mol | [5] |
| Appearance | Off-white to pale brown or beige-brown crystalline powder | [2][6] |
| Melting Point | 96 °C | [5] |
| Boiling Point | 296 °C | [5] |
| Density | 1.099 - 1.1 g/cm³ at 25 °C | [5][6] |
| Solubility | Soluble in alcohol; Insoluble or slightly soluble in water. | [6] |
| pKa | 9.19 (at 25°C) | [6] |
| LogP | 1.144 | [6] |
| SMILES | CC(=O)C1=CC(=CC=C1)O | [5] |
| InChI Key | LUJMEECXHPYQOF-UHFFFAOYSA-N | [7] |
Synthesis and Mechanistic Considerations
The synthesis of 3'-Hydroxyacetophenone can be achieved through several routes. One common and scalable method involves the diazotization of 3-aminoacetophenone, which is itself derived from the reduction of 3-nitroacetophenone.[8][9] This multi-step synthesis is a cornerstone of industrial production due to the availability of starting materials and high yields.
Experimental Protocol: Synthesis from 3-Nitroacetophenone
This protocol outlines a two-step process for the synthesis of high-purity 3'-Hydroxyacetophenone.
Step 1: Reduction of 3-Nitroacetophenone to 3-Aminoacetophenone
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Rationale: This step involves a classic Bechamp reduction, where iron powder in the presence of a small amount of acid (like hydrochloric acid) acts as the reducing agent to convert the nitro group to an amine. Methanol can be added to improve the reaction kinetics and overall quality of the synthesis.[8][9]
-
To a reaction vessel, add 38 parts by weight of 3-nitroacetophenone and 37 parts by weight of water.[9]
-
Initiate stirring and heat the mixture to 90-95°C.[8]
-
Slowly add 20-22 parts by weight of iron powder to the heated mixture. A catalytic amount of hydrochloric acid can be added to initiate the reaction.[8]
-
Maintain the reaction at reflux for 8-10 hours, monitoring the conversion by Thin Layer Chromatography (TLC).[8][9]
-
After the reaction is complete, cool the mixture to 30°C and acidify with hydrochloric acid. Filter the mixture to remove iron salts.[8]
-
Take the filtrate and basify with ammonia water until weakly alkaline to precipitate the product.[8]
-
Filter the solid precipitate to obtain crude 3-aminoacetophenone.
Step 2: Diazotization of 3-Aminoacetophenone and Hydrolysis
-
Rationale: The primary amine of 3-aminoacetophenone is converted into a diazonium salt using sodium nitrite in an acidic medium at low temperatures to ensure the stability of the diazonium salt. This salt is then hydrolyzed at an elevated temperature to replace the diazonium group with a hydroxyl group, yielding the final product.
-
In a diazonium kettle, add the crude 3-aminoacetophenone from Step 1, along with water and concentrated sulfuric or hydrochloric acid.[8][9]
-
Cool the mixture to between 5-10°C.[8]
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10°C. This will form the 3-diazo sulfate acetophenone.[8][9]
-
Once the addition is complete, slowly raise the temperature of the diazonium salt solution to above 90°C in a hydrolysis kettle.[8]
-
Continue stirring at this elevated temperature for 1-3 hours to ensure complete hydrolysis.[8]
-
Cool the reaction mixture, which will cause the crude 3'-Hydroxyacetophenone to precipitate.[8]
-
Filter the crude product and recrystallize from hot water to obtain the pure 3'-Hydroxyacetophenone.[8] The overall yield for this process can exceed 92%.[9]
Applications in Drug Development and Industry
3'-Hydroxyacetophenone is a compound of significant interest to drug development professionals due to its dual role as a versatile chemical intermediate and a bioactive molecule.
-
Pharmaceutical Intermediate: It is a crucial starting material in the synthesis of several APIs.[2][3] A notable example is its use in the preparation of Phenylephrine, a common decongestant.[2] It is also used to synthesize chalcones and flavonoids, which have been investigated for their potential as anti-tuberculosis and antileishmanial agents.[6]
-
Bioactivity: The phenolic structure of 3'-Hydroxyacetophenone confers notable antioxidant properties, allowing it to scavenge free radicals.[4][5] This activity is beneficial in mitigating oxidative stress. It also exhibits anti-inflammatory effects by inhibiting inflammatory mediators.[4] Furthermore, studies have indicated promising anti-cancer activity in various cancer cell lines.[4][5]
-
Industrial Applications: Beyond pharmaceuticals, it is used in the fragrance industry and in the manufacturing of cosmetics, soaps, and detergents due to its pleasant aroma and antimicrobial properties.[3][4]
Mechanistic Insights into Biological Activity
The therapeutic potential of 3'-Hydroxyacetophenone is rooted in its ability to modulate key biological pathways.
Anti-Inflammatory Action
The anti-inflammatory effects of 3'-Hydroxyacetophenone are attributed to its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins which are mediators of inflammation, pain, and redness.[10] By inhibiting COX-2, 3'-Hydroxyacetophenone can help to soothe irritated skin and reduce inflammatory responses, making it a valuable ingredient in dermatological and cosmetic formulations.[1][11]
Anti-Cancer Activity: Induction of Apoptosis
Several reports have highlighted the potential of 3'-Hydroxyacetophenone to act as an anti-cancer agent by inducing apoptosis, or programmed cell death, in cancer cells.[4][5] This process is often mediated through the activation of the caspase cascade.[5] Caspases are a family of proteases that, once activated, execute the dismantling of the cell in an orderly fashion. The activation of initiator caspases (like Caspase-9 in the intrinsic pathway) leads to a chain reaction, activating executioner caspases (like Caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[12][13]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of 3'-Hydroxyacetophenone are crucial to ensure laboratory safety.
-
Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It can also be harmful if swallowed (H302).[6][14][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a fume hood to avoid inhaling dust.[3][15]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. Avoid the formation of dust.[3][14]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly sealed and store in an inert atmosphere. It is incompatible with strong oxidizing agents, acids, and bases.[3][6]
Spectroscopic Data Summary
Spectroscopic analysis is essential for confirming the identity and purity of 3'-Hydroxyacetophenone.
| Technique | Data Availability |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available on the NIST WebBook. |
| Infrared (IR) Spectroscopy | IR spectra are available on the NIST WebBook. |
| Nuclear Magnetic Resonance (NMR) | While specific spectra are not directly provided in the search results, NMR data is a standard characterization method for this compound. |
| Gas/Liquid Chromatography (GC/LC-MS) | Predicted GC-MS and LC-MS/MS spectra are available in databases like PhytoBank.[14] |
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Various Applications Of 3-Hydroxyacetophenone - Cefa Cilinas Biotics Pvt Ltd. (2023-03-28). [Link]
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The Significance of 3-Hydroxyacetophenone Manufacturer - Valence Labs. (2025-08-19). [Link]
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3-Hydroxyacetophenone: A Natural Antioxidant and Its Role in Skincare Innovation. [Link]
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3-Hydroxyacetophenone - Wikipedia. [Link]
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3'-Hydroxyacetophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]
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Showing 1-(3-hydroxy-phenyl)ethanone (PHY0138495) - PhytoBank. (2015-04-24). [Link]
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Ethanone, 1-(3-hydroxyphenyl)- - the NIST WebBook. [Link]
- CN105967986A - 3-hydroxyacetophenone synthesis method - Google P
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Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PubMed Central. (2022-11-30). [Link]
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Diagram showing general apoptosis process through three main pathways:... - ResearchGate. [Link]
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Hydroxy acetophenone - Regimen Lab. [Link]
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"What is Apoptosis?" The Apoptotic Pathways and the Caspase Cascade - YouTube. (2016-10-18). [Link]
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Cellular Apoptosis Pathway - Abeomics. [Link]
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What is Hydroxyacetophenone? - Paula's Choice. [Link]
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